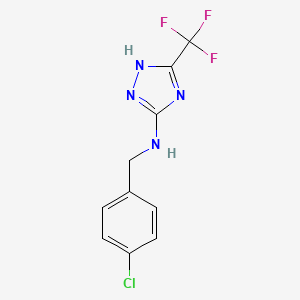
N-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group and a trifluoromethyl-substituted triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the 4-Chlorobenzyl Group: The final step involves the reaction of the triazole derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the chlorobenzyl group, leading to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug discovery.
Antimicrobial Activity: It can exhibit antimicrobial properties, making it useful in the development of new antibiotics or antifungal agents.
Medicine:
Drug Development: The compound can be used as a lead compound for the development of new drugs targeting specific diseases such as cancer or infectious diseases.
Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide to protect crops from pests and diseases.
Polymer Industry: It can be used as a monomer or additive in the synthesis of polymers with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to a specific biological effect. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the chlorobenzyl group can contribute to its specificity and potency.
Vergleich Mit ähnlichen Verbindungen
- N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine
- N-(4-chlorobenzyl)-N-[5-(methyl)-1H-1,2,4-triazol-3-yl]amine
- N-(4-chlorobenzyl)-N-[5-(ethyl)-1H-1,2,4-triazol-3-yl]amine
Comparison:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in N-(4-chlorobenzyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]amine enhances its binding affinity and stability compared to similar compounds with methyl or ethyl groups.
- Biological Activity: The compound exhibits higher potency and specificity in its biological activity compared to similar compounds, making it a more effective lead compound for drug development.
- Chemical Stability: The trifluoromethyl group also contributes to the compound’s chemical stability, making it more resistant to degradation under various conditions.
Eigenschaften
Molekularformel |
C10H8ClF3N4 |
|---|---|
Molekulargewicht |
276.64 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H8ClF3N4/c11-7-3-1-6(2-4-7)5-15-9-16-8(17-18-9)10(12,13)14/h1-4H,5H2,(H2,15,16,17,18) |
InChI-Schlüssel |
GSZNORWMZOFLKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=NNC(=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B13370887.png)

![3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370897.png)
![4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13370903.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370905.png)
![4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide](/img/structure/B13370910.png)
![8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13370923.png)
![1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B13370929.png)
![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370943.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13370944.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370947.png)
![3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370954.png)
![6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370962.png)
![3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13370970.png)
